molecular formula C11H12O3 B8588651 5-Methyl-3-phenoxyoxolane-2-one

5-Methyl-3-phenoxyoxolane-2-one

Cat. No.: B8588651
M. Wt: 192.21 g/mol
InChI Key: ZRBXKBKAFHUKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenoxyoxolane-2-one (CAS 65416-64-0) is a cyclic ester (lactone) featuring a phenoxy substituent at the 3-position and a methyl group at the 5-position of the oxolane ring. It is commercially available at 95% purity and is listed in AK Scientific’s product catalog alongside structurally diverse compounds .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methyl-3-phenoxyoxolan-2-one

InChI

InChI=1S/C11H12O3/c1-8-7-10(11(12)13-8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

ZRBXKBKAFHUKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS Number Purity Key Functional Groups/Features
This compound 65416-64-0 95% Lactone, phenoxy, methyl substituents
Ethyl 2-(2-iodophenoxy)acetate 90794-32-4 95% Ester, phenoxy, iodine substituent
2-Phenylcyclopent-2-en-1-one 39545-99-8 95% Cyclic ketone, phenyl substituent
2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride - 95% Sulfonyl chloride, halogenated aromatic

Key Observations :

  • Lactone vs. Ester: The lactone ring in this compound confers hydrolytic instability under basic or acidic conditions compared to the more stable ester group in Ethyl 2-(2-iodophenoxy)acetate. Lactones are often used as biodegradable monomers, while esters are common in solvent or plasticizer applications.
  • Phenoxy Group: Both this compound and Ethyl 2-(2-iodophenoxy)acetate contain a phenoxy moiety, which may enhance lipophilicity and influence biological activity or material properties.
  • Halogenation : Unlike the halogen-free lactone, 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride contains multiple halogens, suggesting reactivity in electrophilic substitutions or use as a sulfonating agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.